molecular formula C20H16BrN3O3 B11105755 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)

Cat. No.: B11105755
M. Wt: 426.3 g/mol
InChI Key: VFMMSYIIQIHKCO-AUEPDCJTSA-N
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Description

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring substituted with a bromine atom and a naphthalene moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide stands out due to its unique combination of a brominated benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H16BrN3O3/c21-16-9-19-18(26-12-27-19)8-14(16)10-23-24-20(25)11-22-17-7-3-5-13-4-1-2-6-15(13)17/h1-10,22H,11-12H2,(H,24,25)/b23-10+

InChI Key

VFMMSYIIQIHKCO-AUEPDCJTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

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